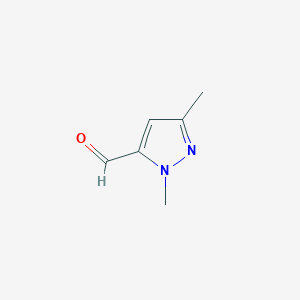

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. semanticscholar.org This structural motif is not only aromatic, lending it a degree of stability, but also possesses a unique distribution of electron density that allows for diverse chemical transformations. The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, a feature that is extensively exploited in medicinal chemistry. umich.edudntb.gov.ua

The synthesis of the pyrazole core has been a subject of extensive research since its discovery. Early methods, such as the Knorr pyrazole synthesis first described in 1883, involved the condensation of β-dicarbonyl compounds with hydrazines. ekb.eg Over the decades, a plethora of synthetic strategies have been developed to afford a wide range of substituted pyrazoles, showcasing the adaptability and foundational importance of this heterocyclic system. ekb.eg The reactivity of the pyrazole ring allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties for specific applications.

Overview of Pyrazole Derivatives in Pharmaceutical and Agrochemical Industries

The versatility of the pyrazole scaffold is prominently demonstrated by its widespread presence in a multitude of commercially successful pharmaceuticals and agrochemicals. The ability of the pyrazole ring to serve as a bioisostere for other aromatic systems, while offering improved physicochemical properties, has made it a privileged structure in drug discovery. umich.edu

In the pharmaceutical sector, pyrazole derivatives have been developed into drugs targeting a wide spectrum of diseases. Notable examples include the anti-inflammatory drug celecoxib (B62257), the anxiolytic cartazolate, and the erectile dysfunction medication sildenafil. researchgate.net The structural diversity of pyrazole-based compounds has led to their investigation as anticancer, antimicrobial, antiviral, and antidepressant agents, among others. ekb.eg

The agrochemical industry has also harnessed the potential of pyrazole derivatives to develop effective and selective crop protection agents. The pyrazole moiety is a key component in a variety of herbicides, fungicides, and insecticides. umich.edu For instance, pyraclostrobin (B128455) is a broad-spectrum fungicide, and fipronil (B1672679) is a widely used insecticide. The development of these compounds highlights the ability of the pyrazole scaffold to interact with biological targets in pests and pathogens, leading to potent and targeted activity.

Table 1: Prominent Pyrazole-Based Compounds in Pharmaceutical and Agrochemical Industries

| Compound Name | Industry | Application |

|---|---|---|

| Celecoxib | Pharmaceutical | Anti-inflammatory |

| Sildenafil | Pharmaceutical | Erectile Dysfunction |

| Cartazolate | Pharmaceutical | Anxiolytic |

| Pyraclostrobin | Agrochemical | Fungicide |

| Fipronil | Agrochemical | Insecticide |

Research Trajectory of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde and Related Pyrazole Carbaldehydes

The research trajectory of this compound is intrinsically linked to the broader exploration of pyrazole carbaldehydes as versatile synthetic intermediates. The introduction of a carbaldehyde (formyl) group onto the pyrazole ring significantly enhances its synthetic utility, providing a reactive handle for a myriad of chemical transformations.

A pivotal development in the synthesis of pyrazole carbaldehydes was the application of the Vilsmeier-Haack reaction. semanticscholar.org This reaction, which employs a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphorus oxychloride), allows for the direct formylation of electron-rich aromatic and heteroaromatic rings, including pyrazoles. semanticscholar.org Early studies focused on establishing the conditions and regioselectivity of this transformation on various pyrazole substrates. For N-alkylated pyrazoles, such as the precursor to this compound, the Vilsmeier-Haack reaction has proven to be an effective method for introducing the aldehyde functionality. umich.edu

The research into pyrazole carbaldehydes, including 1,3-dialkyl derivatives, has largely been driven by their utility as building blocks for more complex, biologically active molecules. umich.eduresearchgate.net The aldehyde group can readily undergo a variety of reactions, including oxidation, reduction, condensation with active methylene (B1212753) compounds, and the formation of Schiff bases. umich.eduresearchgate.net This reactivity has been exploited to synthesize a diverse library of pyrazole-containing heterocycles, which have been subsequently screened for various biological activities. umich.eduresearchgate.net

Recent research, including a 2024 review on pyrazole C-3/C-5 carbaldehydes, highlights the continued importance of these compounds in the development of therapeutically valuable scaffolds. umich.edudntb.gov.ua Derivatives synthesized from pyrazole carbaldehydes have shown promise as 5-HT3A receptor antagonists, allosteric inhibitors, and agents with insecticidal, antioxidant, antifungal, antiproliferative, and antimicrobial properties. umich.edu The specific substitution pattern of this compound, with methyl groups at the 1 and 3 positions, influences its electronic properties and steric hindrance, which in turn can affect the reactivity of the aldehyde and the biological activity of its derivatives. The ongoing exploration of this and related pyrazole carbaldehydes continues to be a fruitful area of research in the quest for novel and effective chemical entities for a range of applications.

Table 2: Key Research Areas for Pyrazole Carbaldehydes

| Research Area | Description |

|---|---|

| Synthetic Methodology | Development and optimization of synthetic routes, particularly the Vilsmeier-Haack reaction. |

| Derivatization | Use as a scaffold to synthesize a wide range of more complex heterocyclic systems. |

| Biological Screening | Evaluation of derivatives for various pharmacological and agrochemical activities. |

| Structure-Activity Relationship (SAR) Studies | Investigation of how different substituents on the pyrazole ring influence biological activity. |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(4-9)8(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYFGNVBKRJGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380016 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-09-5 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazole 5 Carbaldehyde and Its Precursors

Direct Synthesis Approaches

Direct synthetic methods offer the most straightforward pathways to 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. These approaches include the widely utilized Vilsmeier-Haack reaction on various pyrazole (B372694) precursors and the oxidation of the corresponding 5-hydroxymethylpyrazole.

Vilsmeier-Haack Formylation of Pyrazole Precursors

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.com The reaction typically utilizes a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.com This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.

A notable application of the Vilsmeier-Haack reaction in the synthesis of pyrazole aldehydes involves the reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with a mixture of phosphoryl trichloride (B1173362) (POCl₃) and N,N-dimethylformamide (DMF). This reaction, however, typically yields 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The process involves the in-situ formation of the Vilsmeier reagent, which then acts on the pyrazolone (B3327878) precursor. The pyrazolone, a cyclic ketone, is a versatile starting material in the synthesis of various pyrazole derivatives.

The reaction mechanism involves the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. The pyrazolone then attacks this reagent, leading to formylation and subsequent chlorination to yield the 4-carbaldehyde product.

Table 1: Vilsmeier-Haack Reaction Conditions for a Pyrazolone Precursor

| Precursor | Reagents | Product |

|---|

The Vilsmeier-Haack reaction is also extensively used for the cyclization and formylation of hydrazones to produce pyrazole-4-carbaldehydes. nih.govciac.jl.cnalfa-chemistry.comyu.edu.jo This method provides a convenient route to various substituted pyrazole aldehydes. The reaction proceeds by treating a hydrazone with the Vilsmeier reagent (DMF/POCl₃). nih.govciac.jl.cn This process involves an electrophilic attack by the Vilsmeier reagent on the hydrazone, which initiates a cyclization cascade to form the pyrazole ring, followed by formylation, typically at the 4-position. yu.edu.jo

Different reaction conditions, such as temperature and reaction time, can be optimized to achieve good to excellent yields of the formylated pyrazole products. youtube.com For instance, some reactions are initiated at low temperatures (e.g., 0 °C) and then heated to higher temperatures (e.g., 65–70 °C) to drive the reaction to completion. youtube.com

A significant challenge in the synthesis of this compound via the Vilsmeier-Haack reaction is controlling the regioselectivity. The pyrazole ring has multiple positions available for electrophilic substitution, and the outcome of the reaction is highly dependent on the nature and position of the substituents already present on the ring.

In most reported cases of Vilsmeier-Haack formylation of pyrazoles, the formyl group is introduced at the C4-position. semanticscholar.org This is attributed to the electronic properties of the pyrazole ring, where the C4-position is often the most electron-rich and sterically accessible site for electrophilic attack. The presence of substituents on the nitrogen atoms and at other positions on the pyrazole ring can influence this regioselectivity, but achieving formylation at the C5-position often requires specific precursors or alternative synthetic strategies. For instance, the formylation of 1-substituted pyrazoles generally directs the incoming electrophile to the 4-position.

Oxidation of Corresponding Alcohols

Another direct approach to synthesizing pyrazole-carbaldehydes is the oxidation of the corresponding pyrazolyl-methanols. organic-chemistry.org This method is a standard transformation in organic synthesis and can be highly efficient, provided a suitable oxidizing agent is used. For the synthesis of this compound, the precursor would be (1,3-dimethyl-1H-pyrazol-5-yl)methanol. researchgate.netgoogle.com

Common oxidizing agents used for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base like triethylamine), and Dess-Martin periodinane. chemistrysteps.comalfa-chemistry.com These reagents are known for their mild reaction conditions and high selectivity, which helps to prevent over-oxidation of the aldehyde to a carboxylic acid. organic-chemistry.org The Swern oxidation, in particular, is valued for its ability to be carried out at low temperatures, which is beneficial for sensitive substrates. chemistrysteps.comalfa-chemistry.com

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Oxidation Method | Key Reagents |

|---|---|

| PCC Oxidation | Pyridinium chlorochromate |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine |

While this method is theoretically sound, specific examples of the oxidation of (1,3-dimethyl-1H-pyrazol-5-yl)methanol to the corresponding aldehyde are not extensively documented in readily available literature, suggesting a potential area for further research.

Miscellaneous Synthetic Routes

Beyond the more common methods, other synthetic strategies can be envisaged for the preparation of this compound. One such approach could involve the synthesis of a precursor that already contains a functional group at the C5 position, which can then be converted into a carbaldehyde. For example, a patent describes the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This ester could potentially be reduced to the corresponding alcohol, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, which can then be oxidized to the target aldehyde as described in the previous section. Alternatively, direct reduction of the ester to the aldehyde is also a possibility using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Another potential route involves the cyclization of appropriately substituted open-chain precursors that are designed to form the pyrazole ring with a pre-installed formyl or a masked formyl group at the desired position.

Synthesis of Related Pyrazole Carbaldehyde Isomers and Analogs

The Vilsmeier-Haack reaction stands out as a predominant method for the synthesis of pyrazole carbaldehydes. This reaction typically involves the formylation of an active methylene (B1212753) group or an electron-rich heterocyclic system using a Vilsmeier reagent, which is commonly prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comijpcbs.com The cyclization of hydrazones is another key strategy that often employs the Vilsmeier-Haack reagent to construct the pyrazole ring and introduce the formyl group in a single transformation. chemmethod.comjocpr.com

Synthesis of Pyrazole-3(4)-carbaldehydes

The synthesis of pyrazole-3(4)-carbaldehydes can be achieved through several established routes. The two primary strategies are the Vilsmeier-Haack reaction of hydrazones and the oxidation of corresponding pyrazolyl methanols. researchgate.net

The Vilsmeier-Haack reaction is a versatile method for producing 3-Aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes from the corresponding methyl ketone hydrazones. researchgate.net This transformation involves the reaction of a hydrazone with the Vilsmeier reagent (POCl₃/DMF), which facilitates both cyclization to form the pyrazole ring and formylation at the 4-position. chemmethod.comjocpr.com This method is widely applicable for creating a variety of substituted pyrazole-4-carbaldehydes. ekb.eg

An alternative approach involves the oxidation of the corresponding pyrazolyl alcohols. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes can be prepared by the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol. researchgate.net This method utilizes an iron(III) chloride (FeCl₃·6H₂O) catalyst in conjunction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a free radical catalyst to achieve the oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid. researchgate.net

The table below summarizes these primary synthetic routes.

| Method | Starting Material | Key Reagents | Product | Ref |

| Vilsmeier-Haack Reaction | Methyl ketone hydrazones | POCl₃, DMF | 3-Aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes | chemmethod.comresearchgate.net |

| Oxidation | (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O, TEMPO | 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | researchgate.net |

Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. chemimpex.com Its synthesis is typically accomplished via the Vilsmeier-Haack formylation of the corresponding N-alkylated pyrazole precursor.

This method is analogous to the synthesis of other 1-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydes. researchgate.netumich.edu The reaction involves treating 1-allyl-3,5-dimethyl-1H-pyrazole with a formylating agent, such as the Vilsmeier reagent (POCl₃/DMF), at elevated temperatures (90-120 °C). umich.edu The electrophilic Vilsmeier reagent attacks the electron-rich 4-position of the pyrazole ring, leading to the formation of the desired carbaldehyde after hydrolysis.

General Reaction Scheme

1-Allyl-3,5-dimethyl-1H-pyrazole + POCl₃/DMF → 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

This synthetic approach provides a direct and efficient route to the target compound, leveraging the high reactivity of the pyrazole ring at the C4 position. umich.edu

Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

The compound 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate for agrochemicals and pharmaceuticals. The synthesis is reliably achieved through the Vilsmeier-Haack reaction, starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one.

In a typical procedure, phosphorus oxychloride (POCl₃) is added dropwise to cold N,N-dimethylformamide (DMF) to form the Vilsmeier reagent. ossila.com To this mixture, 1,3-dimethyl-1H-pyrazol-5(4H)-one is added, and the reaction is heated for several hours (e.g., to 363 K for 4 hours). ossila.com After the reaction is complete, the mixture is cooled and carefully poured into ice water. The pH is adjusted to neutral, and the product is extracted with an organic solvent like ethyl acetate. The final product is obtained after drying and removal of the solvent. ossila.com

The key parameters for this synthesis are outlined in the table below.

| Starting Material | Reagents | Temperature | Duration | Product | Ref |

| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 363 K (90 °C) | 4 hours | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | ossila.com |

This reaction accomplishes both chlorination and formylation of the pyrazolone precursor in a single step.

Synthesis of 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a key building block for various pharmaceuticals, including anti-inflammatory and anti-melanoma agents. nih.gov Its synthesis follows a general and efficient route for preparing 1-aryl-pyrazole-4-carbaldehydes, which is the Vilsmeier-Haack cyclization of a corresponding arylhydrazone. chemmethod.comresearchgate.netmdpi.com

The synthesis begins with the condensation of a suitable ketone with 3-fluorophenylhydrazine to form the N-(3-fluorophenyl)-N'-(1-alkylethylidene)hydrazine intermediate. This hydrazone is then subjected to the Vilsmeier-Haack reagent (POCl₃ in DMF). The reagent drives a cyclization reaction, forming the pyrazole ring, and simultaneously introduces a formyl group at the 4-position. researchgate.netmdpi.com The reaction mixture is typically heated (e.g., at 80 °C for 4 hours) to ensure completion. researchgate.net The final product is isolated by pouring the reaction mixture onto ice, followed by neutralization and purification. researchgate.net

General Synthetic Pathway

Hydrazone Formation: Ketone + 3-Fluorophenylhydrazine → Hydrazone intermediate

Vilsmeier-Haack Cyclization: Hydrazone + POCl₃/DMF → 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

This method has been successfully applied to synthesize a wide range of 1-aryl-pyrazole-4-carbaldehydes with various substituents on the phenyl rings. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Protocols

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a priority in chemical research. For the synthesis of pyrazole carbaldehydes, advanced techniques such as microwave-assisted synthesis have been explored to improve reaction conditions and outcomes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrazole carbaldehydes, particularly through the Vilsmeier-Haack reaction, has been shown to benefit significantly from microwave irradiation.

Studies have demonstrated that microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes can dramatically reduce reaction times from hours to mere minutes. mdpi.com For example, the cyclization of hydrazones to form 4-formylpyrazoles can be completed in significantly less time with improved yields under microwave conditions. mdpi.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can enhance reaction rates.

The advantages of this technique are summarized below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ref |

| Reaction Time | Several hours | A few minutes | mdpi.com |

| Product Yield | Moderate to good | Good to excellent (often higher) | mdpi.com |

| Energy Efficiency | Lower | Higher | |

| Side Products | More likely | Often reduced, leading to cleaner reactions |

These benefits make microwave-assisted synthesis a compelling green chemistry alternative for the production of pyrazole carbaldehydes and other heterocyclic compounds.

Nano-Catalyzed Protocols for Pyrazole Synthesis

The synthesis of the pyrazole core, a critical precursor to compounds like this compound, has been significantly advanced through the application of nanocatalysis. This field offers numerous advantages over traditional synthetic methods, including enhanced reaction rates, milder conditions, high product yields, and improved catalyst recyclability and reusability. taylorfrancis.comnih.gov The large surface area, high porosity, and unique electronic properties of nanomaterials contribute to their high catalytic efficiency. taylorfrancis.com Various nano-catalysts have been developed for the synthesis of pyrazole derivatives, aligning with the principles of green chemistry by reducing waste and energy consumption. nih.govpharmacognosyjournal.net

Recent research has explored a range of nanomaterials for pyrazole synthesis, including metal oxides, core-shell nanoparticles, and graphene-based materials. taylorfrancis.comajgreenchem.com These catalysts are often employed in one-pot, multi-component reactions, which are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing intermediate isolation processes. nih.govnih.gov

Detailed Research Findings

Graphene Oxide Nanoparticles: A green and effective method for synthesizing pyrazole derivatives utilizes graphene oxide nanoparticles as a Lewis base catalyst. ajgreenchem.com This protocol involves the one-pot reaction of various 1,3-dicarbonyl compounds with hydrazine (B178648). The key advantages of this method include high yields, rapid reaction times, and ease of catalyst handling. ajgreenchem.com Furthermore, the graphene oxide nanocatalyst can be recovered and reused multiple times without a significant drop in its catalytic performance. ajgreenchem.com

Ag/La-ZnO Core-Shell Nanoparticles: A novel approach employs lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles for the one-pot, four-component synthesis of 4H-pyrano[2,3-c] pyrazoles. nih.gov This method involves reacting an aryl aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate (B1144303) under solvent-free grinding conditions at room temperature. nih.gov The Ag/La-ZnO nanocatalyst, prepared via a chemical precipitation method, demonstrates high catalytic efficiency, leading to excellent yields in short reaction times. nih.gov The protocol is noted for its operational simplicity, the inexpensive nature of the catalyst, and its environmental benignity, as the catalyst is reusable. nih.gov

Cobalt Oxide Nanoparticles: Substituted pyrazoles have also been synthesized using cobalt oxide as a nano-catalyst under microwave irradiation in a green solvent medium. pharmacognosyjournal.net This method involves the reaction of α,β-diketones with phenyl hydrazine or hydrazine hydrate. The use of microwave heating in conjunction with the nanocatalyst significantly accelerates the reaction, leading to a zone-friendly and advisable method for pyrazole preparation. pharmacognosyjournal.net

The following tables summarize the findings from various studies on nano-catalyzed pyrazole synthesis, highlighting the diversity of catalysts and their effectiveness under different reaction conditions.

Table 1: Comparison of Nano-Catalysts in Pyrazole Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Graphene Oxide Nanoparticles | 1,3-Dicarbonyl compounds, Hydrazine | Lewis base catalyst | High | Green method, Quick reaction, Reusable catalyst | ajgreenchem.com |

| Ag/La-ZnO Core-Shell Nanoparticles | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free grinding, Room temperature | Excellent | High efficiency, Short duration, Reusable, Eco-friendly | nih.gov |

Table 2: Substrate Scope for Ag/La-ZnO Nanoparticle-Catalyzed Synthesis of 4H-Pyrano[2,3-c] pyrazoles

| Entry | Aryl Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 10 | 96 |

| 2 | 4-Fluorobenzaldehyde | 15 | 92 |

| 3 | 4-Hydroxybenzaldehyde | 15 | 94 |

| 4 | 4-Nitrobenzaldehyde | 10 | 98 |

| 5 | Benzaldehyde | 20 | 90 |

| 6 | 4-Methylbenzaldehyde | 25 | 88 |

| 7 | 4-Methoxybenzaldehyde | 20 | 92 |

Data derived from findings on multicomponent synthesis using Ag/La-ZnO nanocatalysts. nih.gov

These nano-catalyzed protocols represent a significant step forward in the sustainable and efficient synthesis of the pyrazole heterocyclic scaffold, which is the foundational structure for this compound. pharmacognosyjournal.net

Chemical Reactivity and Derivatization of 1,3 Dimethyl 1h Pyrazole 5 Carbaldehyde

Formyl Group Transformations

The aldehyde functional group at the 5-position of the pyrazole (B372694) ring is the primary site of chemical reactivity, allowing for a variety of synthetic manipulations. These transformations are crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.

Oxidation to Carboxylic Acids

The formyl group of pyrazole carbaldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies on the direct oxidation of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde are not extensively detailed in the reviewed literature, the transformation of similar pyrazole aldehydes to their carboxylic acid derivatives is a well-established synthetic route. For instance, the synthesis of 4-carboxyl, 5-amino pyrazole has been achieved through the oxidation of the corresponding 4-carboxaldehyde. asianpubs.org

Common oxidizing agents employed for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). The choice of oxidant and reaction conditions is critical to ensure high yields and prevent unwanted side reactions on the pyrazole ring. The resulting 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

Reduction to Alcohols

The reduction of the formyl group in this compound to a primary alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, is a fundamental transformation. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. koreascience.kr

Condensation Reactions

Condensation reactions involving the formyl group are a cornerstone of the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically proceeds under mild conditions, often with acid catalysis, to afford the corresponding N-substituted imine derivatives. These compounds are of significant interest due to their diverse biological activities. ekb.egekb.eg

While specific data for this compound is limited, a study on the closely related 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provides insight into this reaction. The condensation with various aromatic amines proceeds in good to high yields, as detailed in the table below. ekb.eg

| Amine Reactant | Product | Yield (%) |

| p-methyl aniline | N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)-4-methylaniline | Good to High |

| m-methyl aniline | N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)-3-methylaniline | Good to High |

| p-chloro aniline | 4-chloro-N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)aniline | Good to High |

| m-chloro aniline | 3-chloro-N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)aniline | Good to High |

| p-bromo aniline | 4-bromo-N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)aniline | Good to High |

| m-nitro aniline | N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)-3-nitroaniline | Good to High |

| α-naphthyl amine | N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)naphthalen-1-amine | Good to High |

| β-naphthyl amine | N-((5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene)naphthalen-2-amine | Good to High |

Data is for the analogous compound 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ekb.eg

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is a powerful tool for the formation of carbon-carbon double bonds. Pyrazole aldehydes, including this compound, can undergo Knoevenagel condensation with various active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686). nih.gov

The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. The products of these reactions are valuable intermediates in the synthesis of more complex heterocyclic systems and compounds with potential biological activity. mdpi.com

Reaction with Malononitrile:

The condensation of pyrazole aldehydes with malononitrile yields the corresponding pyrazolylmethylenemalononitriles. These reactions are often carried out in a suitable solvent like ethanol (B145695), and in some cases, under solvent-free or aqueous conditions to promote green chemistry principles. nih.govresearchgate.net

Reaction with Ethyl Cyanoacetate:

Similarly, the reaction with ethyl cyanoacetate produces the corresponding ethyl pyrazolylmethylenecyanoacetates. These reactions are also typically base-catalyzed and provide a straightforward route to α,β-unsaturated esters bearing a pyrazole moiety. researchgate.net

While specific yield data for these reactions with this compound is not explicitly available, the Knoevenagel condensation is a general and high-yielding reaction for a wide range of aldehydes and active methylene compounds. researchgate.netorganic-chemistry.org

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound. In the context of this compound, it can act as the electrophilic aldehyde partner in a crossed aldol condensation with a ketone or another aldehyde that can form an enolate.

The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the ketone or aldehyde partner to form the nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated upon heating to yield an α,β-unsaturated carbonyl compound. youtube.commasterorganicchemistry.com

Detailed research findings specifically documenting the Aldol condensation of this compound were not found in the surveyed literature. However, the general principles of the Aldol condensation suggest that this reaction is a feasible pathway for the derivatization of this pyrazole aldehyde, provided a suitable enolate-forming partner and reaction conditions are employed. science.govyoutube.com

Ring Functionalization and Substitution Reactions

The substituted pyrazole ring in this compound can undergo various electrophilic substitution reactions, including halogenation and nitration. Furthermore, the introduction of alkyl and acyl groups, as well as carbon-carbon bond formation through cross-coupling reactions, allows for extensive derivatization of the pyrazole core.

Halogenation Reactions

The halogenation of pyrazoles is a common method for introducing functional handles for further synthetic transformations. Direct C-H halogenation of pyrazole derivatives can be achieved using various halogenating agents. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are effective and safe reagents for the halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature. chim.itbeilstein-archives.org This type of reaction typically proceeds with high regioselectivity, favoring substitution at the C4 position of the pyrazole ring. chim.it

While specific studies on the halogenation of this compound are not extensively detailed, the general reactivity of the pyrazole ring suggests that direct halogenation would likely occur at the C4 position, the only available site on the ring. The reaction conditions would likely involve the use of a suitable halogenating agent in an appropriate solvent.

Table 1: Halogenation of Pyrazole Derivatives This table is illustrative and based on general pyrazole halogenation reactions.

| Halogenating Agent | Substrate | Product | Yield (%) | Reference |

| NBS | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 65 | chim.it |

| NIS | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 98 | chim.it |

| NCS | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 90 | chim.it |

Nitration Reactions

Nitration of the pyrazole ring is another important electrophilic substitution reaction, typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid, or with nitric acid in acetic anhydride (B1165640). mdpi.comnih.govrsc.orgresearchgate.net The position of nitration is influenced by the substituents already present on the pyrazole ring. In the case of 3-methyl-1,5-diphenylpyrazole, nitration with one equivalent of nitric acid in sulfuric acid at 0°C results in the 5-p-nitroderivative. rsc.org Using an excess of nitric acid can lead to the dinitro-derivative. rsc.org

For 5-chloro-3-methyl-1-phenyl-1H-pyrazole, treatment with fuming nitric acid in acetic anhydride leads to nitration at the C4 position of the pyrazole ring, as well as nitration of the phenyl group at the para position. mdpi.com This indicates the high reactivity of the C4 position of the pyrazole ring towards nitration. Given this precedent, it is expected that the nitration of this compound would also yield the 4-nitro derivative.

Table 2: Nitration of Substituted Pyrazoles This table is illustrative and based on nitration reactions of similar pyrazole compounds.

| Nitrating Agent | Substrate | Product | Conditions | Reference |

| HNO₃/H₂SO₄ | 3-methyl-1,5-diphenylpyrazole | 3-methyl-5-(p-nitrophenyl)-1-phenyl-1H-pyrazole | 0°C, 1 mole HNO₃ | rsc.org |

| Fuming HNO₃/Acetic Anhydride | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 0°C to room temp | mdpi.com |

Alkylation and Acylation on the Pyrazole Ring

While N-alkylation of pyrazoles is a well-established process, C-alkylation and C-acylation on the pyrazole ring are less common but can be achieved under specific conditions. nih.govsemanticscholar.orgmdpi.comgoogle.com N-alkylation typically occurs under basic conditions, where the pyrazole nitrogen is deprotonated, followed by reaction with an alkyl halide. mdpi.com For unsymmetrical pyrazoles, a mixture of regioisomers can be obtained, with the major product often determined by steric factors. mdpi.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied to pyrazole derivatives. nih.govresearchgate.netmdpi.commdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrazole with a boronic acid or its ester. A notable example is the Suzuki-Miyaura cross-coupling of 5-chloro-1,3-dimethyl-1H-pyrazole with various aryl boronic acids. researchgate.net This reaction demonstrates that the chloro-substituent at the C5 position of the pyrazole ring can be effectively replaced with an aryl group, providing a versatile method for the synthesis of 5-aryl-1,3-dimethyl-1H-pyrazoles.

The aldehyde group at the C5 position of this compound can be converted to a halogen, such as chlorine or bromine, which can then participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents at this position.

Table 3: Suzuki-Miyaura Cross-Coupling of a Pyrazole Derivative This table is based on the reaction of a closely related compound.

| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

| 5-chloro-1,3-dimethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,3-dimethyl-5-phenyl-1H-pyrazole | Not specified | researchgate.net |

Formation of Fused and Polycyclic Pyrazole Systems

This compound is a valuable precursor for the synthesis of various fused and polycyclic heterocyclic systems. semanticscholar.org The presence of the aldehyde group allows for condensation reactions with a variety of binucleophiles, leading to the formation of new rings fused to the pyrazole core.

Pyrazole-Fused Heterocycles

Pyrazole-4-carbaldehydes, and by extension 5-carbaldehydes, are versatile building blocks for constructing pyrazole-fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.orgresearchgate.netnih.govtsijournals.comnih.govdocumentsdelivered.comnih.gov These fused systems are of significant interest due to their diverse biological activities. researchgate.netnih.govnih.gov

For example, the condensation of a 5-aminopyrazole-4-carbaldehyde with active methylene compounds can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reaction with compounds containing an amidine moiety or its precursors can yield pyrazolo[3,4-d]pyrimidines. researchgate.netnih.govtsijournals.com While the starting material in these examples is a 4-carbaldehyde, the reactivity principles can be extended to this compound, where the aldehyde group can react with suitable partners to form a new fused ring.

Table 4: Synthesis of Pyrazole-Fused Heterocycles This table illustrates the general synthetic strategies for forming pyrazole-fused systems.

| Pyrazole Precursor | Reagent | Fused Heterocycle | Reference |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | Pyrazolo[3,4-b]pyridine derivative | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbonitrile | Formamidine | Pyrazolo[3,4-d]pyrimidine derivative | researchgate.net |

Pyrazole-Tethered Polycyclic Systems

The strategic functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry and materials science. Among the versatile building blocks employed for this purpose, this compound serves as a valuable precursor for the construction of intricate pyrazole-tethered polycyclic systems. The aldehyde functional group at the C5 position provides a reactive handle for a variety of cyclization and multicomponent reactions, enabling the annulation of additional heterocyclic or carbocyclic rings onto the pyrazole scaffold. These reactions often proceed through initial condensation or addition at the aldehyde, followed by intramolecular cyclization to afford thermodynamically stable fused systems.

One notable application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are of significant interest due to their structural analogy to purines, which allows them to interact with a variety of biological targets. For instance, the reductive amination of this compound with an appropriate amine-substituted pyrrolidine, followed by subsequent cyclization steps, can yield complex polycyclic structures. An example is the synthesis of 1-cyclopentyl-6-{(3S,4S)-1-[(1,3-dimethyl-1H-pyrazolo-5-yl)methyl]-4-methylpyrrolidin-3-yl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a compound developed in the context of phosphodiesterase type 9 (PDE9) inhibitors. justia.com This multi-step synthesis highlights the utility of the pyrazole carbaldehyde as a key starting material for introducing the pyrazole moiety into a larger, more complex molecular architecture.

The following table summarizes an example of a polycyclic system synthesized from this compound.

Table 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| This compound | 1. 1-Cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2. Reductive amination conditions | 1-Cyclopentyl-6-{(3S,4S)-1-[(1,3-dimethyl-1H-pyrazolo-5-yl)methyl]-4-methylpyrrolidin-3-yl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | PDE9 Inhibitor | justia.com |

While the direct use of this compound in a wide array of named multicomponent reactions to form diverse polycyclic systems is not extensively documented in readily available literature, its potential is evident. The reactivity of the aldehyde group allows for its participation in reactions that form key intermediates for subsequent cyclizations. For example, Knoevenagel condensation with active methylene compounds can generate α,β-unsaturated ketones, which are versatile precursors for the synthesis of various fused heterocyclic systems.

Further research into the reactivity of this compound is likely to uncover novel pathways to a wider range of pyrazole-tethered polycyclic systems, expanding the chemical space for drug discovery and material science applications.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography and Crystal Structure Analysis

Intermolecular Interactions and Crystal Packing

While a single-crystal X-ray diffraction study for 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is not prominently available, the crystal structures of analogous pyrazole (B372694) aldehydes have been thoroughly investigated. These studies consistently reveal that the crystal packing is predominantly governed by weak intermolecular interactions.

In addition to C-H···O bonds, other non-covalent interactions such as π-π stacking can also play a role in the crystal packing of pyrazole derivatives, particularly those with aromatic substituents. imedpub.com The planar pyrazole rings can stack upon each other, contributing to the cohesive energy of the crystal. The specific nature and geometry of these interactions depend on the substituents present on the pyrazole ring.

| Analogue Compound | Observed Intermolecular Interactions | Reference |

|---|---|---|

| 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde | Weak C-H···O interactions | nih.gov |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Weak C-H···O interactions, short Cl···N contacts | researchgate.net |

| 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Weak C-H···O hydrogen bonds |

Conformational Analysis in Solid State

The conformation of this compound in the solid state is dictated by the spatial arrangement of the aldehyde group relative to the pyrazole ring. Based on analyses of related structures, the pyrazole ring itself is expected to be essentially planar.

The aldehyde group (-CHO) attached to the C5 position of the pyrazole ring is likely to be nearly coplanar with the ring. This coplanarity is favored as it maximizes the conjugation between the π-system of the pyrazole ring and the carbonyl group. This extended conjugation contributes to the electronic stability of the molecule. The degree of planarity can be influenced by the steric effects of the substituents and the intermolecular forces within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the molecule's chromophore. The primary chromophore consists of the pyrazole ring conjugated with the carbaldehyde group.

The spectrum would likely be characterized by two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. For pyrazole derivatives, these transitions are often observed in the range of 240-300 nm. nih.gov

n → π* transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions occur at longer wavelengths compared to the π → π* transitions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. derpharmachemica.comnih.gov DFT calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies, and parameters related to chemical reactivity. derpharmachemica.com For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully employed to provide insights into their structural and electronic characteristics. derpharmachemica.com

The optimization of the molecular geometry of pyrazole derivatives is a fundamental step in computational analysis, providing the most stable conformation of the molecule. uci.edu For a molecule similar in structure, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, all bond lengths and angles are reported to be within normal ranges and are comparable to those observed in related structures like ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate. nih.govresearchgate.net In this chloro-substituted analog, the molecule is situated on a mirror plane. nih.govresearchgate.net For 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, it is expected that the pyrazole ring will be planar.

The following table presents typical calculated bond lengths and angles for a substituted pyrazole ring, providing an approximation of the expected geometry for this compound.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | N1–N2 | 1.373 |

| N1–C1 | 1.336 | |

| N2–C3 | 1.345 | |

| C1–C2 | 1.385 | |

| C2–C3 | 1.415 | |

| Bond Angle | C1–N1–N2 | 112.5 |

| N1–N2–C3 | 105.0 | |

| N2–C3–C2 | 111.5 | |

| C3–C2–C1 | 104.5 | |

| C2–C1–N1 | 106.5 |

Note: The data in this table is representative of a substituted pyrazole ring and is intended to provide an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of chemical species. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. wuxibiology.com The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also generally located across the ring system. The introduction of an aldehyde group is expected to lower the LUMO energy, potentially increasing the molecule's reactivity towards nucleophiles.

The table below shows representative HOMO, LUMO, and energy gap values for a pyrazole derivative, which can be considered indicative for this compound.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These values are illustrative and based on typical findings for pyrazole derivatives.

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as charge delocalization from lone pairs into antibonding orbitals. ijnc.ir The analysis of natural charges on each atom can help in understanding the molecule's reactivity and intermolecular interactions.

In this compound, NBO analysis would be expected to show negative charges on the nitrogen atoms and the oxygen atom of the carbonyl group, consistent with their higher electronegativity. The carbon atom of the carbonyl group would carry a partial positive charge, making it an electrophilic center. The delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the pyrazole ring contributes to the stability of the heterocyclic system.

An example of natural charges calculated for a similar molecule is presented below.

| Atom | Natural Charge (e) |

| N1 | -0.45 |

| N2 | -0.10 |

| O (carbonyl) | -0.60 |

| C (carbonyl) | +0.40 |

Note: These values are representative and illustrate the expected charge distribution.

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, allowing for the identification of electron-rich and electron-deficient regions. asrjetsjournal.orgresearchgate.net These regions are crucial for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. nih.gov In an MESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MESP map is expected to show the most negative potential around the oxygen atom of the aldehyde group, making it a primary site for hydrogen bonding and interactions with electrophiles. The nitrogen atoms of the pyrazole ring would also exhibit negative potential. Positive potential would be concentrated around the hydrogen atoms and the carbonyl carbon.

DFT calculations are a reliable method for predicting the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of molecules. nih.govjocpr.com The calculated spectra can be compared with experimental data to confirm the molecular structure. derpharmachemica.com

For this compound, the calculated IR spectrum would be expected to show characteristic vibrational frequencies for the C=O stretching of the aldehyde group (around 1700-1730 cm⁻¹), C-H stretching of the methyl groups and the pyrazole ring, and various C-N and C-C stretching and bending modes of the heterocyclic ring. nih.gov

The predicted ¹H NMR spectrum would show distinct signals for the protons of the two methyl groups and the proton on the pyrazole ring. The ¹³C NMR spectrum would provide signals for all the carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift. jocpr.comnih.gov

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comnih.gov It is widely used in drug discovery to predict the binding affinity and interaction mode of a ligand with the active site of a protein. scispace.comnih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antifungal properties, and molecular docking studies can provide insights into their mechanism of action. bohrium.comnih.govresearchgate.net

For this compound and its derivatives, molecular docking studies could be performed against various biological targets to explore their potential as therapeutic agents. For instance, docking studies of pyrazole-5-carboxamide derivatives have been conducted against human c-Met kinase and JAK1, which are targets in cancer therapy. bohrium.com Other studies have investigated the antifungal activity of pyrazole derivatives by docking them into the active sites of fungal enzymes. nih.gov These studies typically reveal that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the target protein. bohrium.comnih.gov

Non-linear Optical (NLO) Property Predictions

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations into the non-linear optical (NLO) properties of this compound. While computational studies on the NLO characteristics of various pyrazole derivatives have been conducted, demonstrating the general interest in this class of compounds for applications in photonics and optoelectronics, specific data for this compound is not publicly available.

Consequently, detailed research findings, including predictive data on parameters such as dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), which are crucial for quantifying a molecule's NLO response, have not been reported for this specific compound. The generation of data tables detailing these properties is therefore not possible at this time.

Future computational studies would be necessary to elucidate the potential NLO properties of this compound. Such research would likely involve density functional theory (DFT) calculations to determine the molecular geometry, electronic structure, and the response of the molecule to an external electric field, thereby allowing for the prediction of its hyperpolarizabilities.

Applications and Research Directions for 1,3 Dimethyl 1h Pyrazole 5 Carbaldehyde Derivatives

Medicinal Chemistry and Drug Discovery

The pyrazole (B372694) core is a prominent feature in numerous pharmacologically active compounds, valued for its metabolic stability and diverse biological activities. nih.gov Derivatives of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde are actively being investigated for their potential to treat a range of diseases, from inflammatory conditions to cancer and microbial infections.

Development of Anti-inflammatory Agents

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs, with celecoxib (B62257) being a notable example. nih.gov Researchers have synthesized and evaluated various pyrazole carbaldehydes as potential anti-inflammatory agents. researchgate.net A study focusing on newer pyrazole carbaldehydes demonstrated that several synthesized compounds exhibited anti-inflammatory activity comparable to the standard drug, Diclofenac, when evaluated using the in vitro membrane stabilization method. researchgate.netnanobioletters.com The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdntb.gov.ua

| Compound Derivative | Anti-inflammatory Activity Assessment | Key Findings |

| Pyrazole Carbaldehydes with Methoxy Phenyl Substituents | In vitro membrane stabilization (haemolysis inhibition) | Showed the highest percentage of haemolysis inhibition among the tested compounds, suggesting significant anti-inflammatory potential. nanobioletters.com |

Research in Anticancer Agents

The development of novel anticancer agents is a primary focus in medicinal chemistry, and pyrazole derivatives have shown considerable promise in this area. asianpubs.org Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, a series of new pyrazole-5-carboxamide derivatives, synthesized from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, demonstrated promising cytotoxicity profiles when compared against the standard drug doxorubicin. asianpubs.org These compounds have been investigated for their potential to inhibit key enzymes involved in cancer progression, such as protein kinases. nih.gov

| Derivative Class | Target Cancer Cell Lines | Observed Activity |

| Pyrazole-5-carboxamides | Six distinct cancer cell lines | Promising cytotoxicity profiles compared to doxorubicin. asianpubs.org |

| 1,3,4-trisubstituted pyrazoles | MCF7, SF-268, NCI-H460 | Showed satisfactory potential with GI50, TGI50, and LC50 values of 3.79, 12.50, and 42.30 µM respectively for one derivative. nih.gov |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazides | HepG-2, BT474, BGC823 | Exhibited significant antiproliferative potential with IC50 values as low as 0.71 μM. nih.gov |

| 3,5-diphenyl-1H-pyrazole | Pancreatic (CFPAC-1) | Showed the most promising outcome with an IC50 value of 61.7 ± 4.9 μM. up.ac.za |

Antimicrobial and Antifungal Investigations

The emergence of drug-resistant microbial strains has necessitated the search for new antimicrobial and antifungal agents. Pyrazole derivatives have been extensively studied for their activity against a wide range of pathogens. nanobioletters.comnih.gov Synthesized compounds derived from pyrazole carbaldehydes have demonstrated notable antibacterial and antifungal activities. nanobioletters.comnih.gov For example, a series of pyrazole carbothioamide derivatives showed excellent inhibition against various fungal and bacterial species, with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 10 µg/mL. nanobioletters.com

| Derivative | Microorganism | Activity (MIC in µg/mL) |

| Pyrazole carbothioamide 5c | S. aureus | 10 nanobioletters.com |

| Pyrazole carbothioamide 5c | E. coli | 10 nanobioletters.com |

| Pyrazole carbothioamide 5c | A. niger | 15 nanobioletters.com |

| Pyrazole carbothioamide 5b | A. niger | 20 nanobioletters.com |

| Pyrazole derivative 3 | E. coli | 0.25 nih.gov |

| Pyrazole derivative 4 | S. epidermidis | 0.25 nih.gov |

| Pyrazole derivative 2 | A. niger | 1 nih.gov |

Exploration of Antidiabetic and Antioxidant Properties

Research has also extended into the potential antidiabetic and antioxidant activities of pyrazole derivatives. matilda.scienceresearch-nexus.netnih.govnih.gov Certain synthesized compounds have shown the ability to inhibit enzymes such as α-glucosidase and α-amylase, which are key targets in the management of diabetes. matilda.scienceresearch-nexus.netnih.gov Furthermore, the antioxidant potential of these derivatives has been evaluated using methods like the DPPH free radical scavenging assay, with some compounds exhibiting significant activity. nih.govresearchgate.net For instance, two pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent α-glucosidase and α-amylase inhibition, with IC50 values comparable to the standard drug Acarbose. matilda.sciencenih.gov

| Derivative | Activity | IC50 Value (µM) | Standard | Standard IC50 (µM) |

| Pyz-1 | α-glucosidase inhibition | 75.62 ± 0.56 matilda.sciencenih.gov | Acarbose | 72.58 ± 0.68 matilda.sciencenih.gov |

| Pyz-2 | α-glucosidase inhibition | 95.85 ± 0.92 matilda.sciencenih.gov | Acarbose | 72.58 ± 0.68 matilda.sciencenih.gov |

| Pyz-1 | α-amylase inhibition | 119.3 ± 0.75 matilda.sciencenih.gov | Acarbose | 115.6 ± 0.574 matilda.sciencenih.gov |

| Pyz-2 | α-amylase inhibition | 120.2 ± 0.68 matilda.sciencenih.gov | Acarbose | 115.6 ± 0.574 matilda.sciencenih.gov |

| Pyz-2 | Xanthine oxidase inhibition | 10.75 ± 0.54 matilda.sciencenih.gov | - | - |

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, CDK, Aurora A/B kinase, B-Raf)

The ability of pyrazole derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential. Beyond α-glucosidase and α-amylase, research has focused on their inhibitory effects on protein kinases, which are crucial in cell signaling and are often dysregulated in cancer. nih.gov Pyrazole-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, certain pyrazole derivatives have shown significant inhibition against CDK1, with IC50 values in the low micromolar range. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), with some compounds exhibiting low nanomolar inhibition constants (KI) against human CA isoforms I and II. tandfonline.com

| Derivative Class | Enzyme Target | Inhibitory Activity (IC50 / KI) |

| Pyrazole derivative | CDK1 | 1.52 µM (IC50) nih.gov |

| Pyrazole derivative | CDK12 | 9 nM (IC50) nih.gov |

| Pyrazole derivative | CDK13 | 5.8 nM (IC50) nih.gov |

| Pyrazole derivatives | hCA I | 5.13-16.9 nM (KI) tandfonline.com |

| Pyrazole derivatives | hCA II | 11.77-67.39 nM (KI) tandfonline.com |

Pyrazole Carbaldehydes as Scaffolds for 5-HT3A Receptor Antagonists and Allosteric Inhibitors

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. nih.gov Pyrazole carbaldehydes have been utilized as versatile starting materials for the development of 5-HT3A receptor antagonists. dntb.gov.ua The structural features of the pyrazole ring can be modified to create compounds that bind with high affinity to the 5-HT3 receptor, effectively blocking the action of serotonin (B10506) and preventing the emetic reflex. nih.gov

Agrochemical Development

Derivatives of this compound are significant scaffolds in the development of modern agrochemicals. The pyrazole ring system is a versatile building block that has led to the discovery of numerous commercial pesticides. Researchers have extensively modified this core structure to synthesize novel compounds with potent fungicidal, herbicidal, and insecticidal properties.

Synthesis of Fungicides and Herbicides

The pyrazole moiety is a key component in a variety of fungicides and herbicides due to its ability to inhibit crucial biological processes in fungi and plants. researchgate.net

Fungicides: Many commercial fungicides are derived from pyrazole structures, which act as respiration inhibitors by blocking mitochondrial complex II. researchgate.net Research into pyrazole carboxamide derivatives, for example, has yielded compounds with significant antifungal activity. A series of novel pyrazole amide derivatives were synthesized and tested against various plant pathogens. Certain compounds exhibited good to excellent control efficacy against fungi such as Pythium ultimum and Corynespora cassiicola. researchgate.net For instance, 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide showed 77.78% efficacy against Pythium ultimum at a concentration of 100 μg/mL. researchgate.net Similarly, novel pyrazole carboxylate derivatives bearing a thiazole (B1198619) group have been identified as potent fungicides against Botrytis cinerea and Sclerotinia sclerotiorum. sigmaaldrich.com The introduction of isothiocyanate and carboxamide groups into the pyrazole ring has also been shown to enhance fungicidal activities against a broad spectrum of pathogenic fungi. umich.edu

Herbicides: Pyrazole derivatives have also been successfully developed as herbicides. For instance, new 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have been synthesized and evaluated for their herbicidal activities. mdpi.com One such compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, demonstrated excellent post-emergence herbicidal effects against Digitaria sanguinalis L. (large crabgrass) at a dosage of 750 g a.i. ha⁻¹. mdpi.com In another study, derivatives of the herbicide quinclorac (B55369) were synthesized incorporating a 3-methyl-1H-pyrazol-5-yl moiety. researchgate.netscience.gov The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate showed an excellent inhibitory effect on barnyard grass, with an EC₅₀ value of 10.37 g/ha in greenhouse experiments. researchgate.net

Fungicidal and Herbicidal Activity of Selected Pyrazole Derivatives

| Compound Type | Target Organism | Activity/Efficacy | Reference |

|---|---|---|---|

| 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Pythium ultimum (Fungus) | 77.78% control at 100 μg/mL | researchgate.net |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. (Weed) | Excellent post-emergence effect at 750 g a.i. ha⁻¹ | mdpi.com |

| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard Grass (Weed) | EC₅₀ = 10.37 g/ha | researchgate.net |

| Pyrazole carboxylate derivative (Compound 226) | Botrytis cinerea (Fungus) | EC₅₀ = 0.40 mg/L | sigmaaldrich.com |

| Pyrazole derivative with p-trifluoromethylphenyl moiety (Compound 26) | Valsa mali (Fungus) | EC₅₀ = 1.787 μg/mL | umich.edu |

Insecticidal Activity Studies

The development of insecticides based on the pyrazole scaffold has been a highly fruitful area of research, leading to commercially successful products. These compounds often target the nervous system of insects. Derivatives of pyrazole C-3/C-5 carbaldehydes have shown favorable insecticidal activity. researchgate.netmdpi.com

Numerous studies have focused on synthesizing novel pyrazole derivatives and evaluating their effectiveness against a wide range of insect pests. For example, new phenylpyrazole analogues were designed and synthesized, showing high efficacy against pests like Tetranychus cinnabarinus (carmine spider mite), Myzus persicae (green peach aphid), and Plutella xylostella (diamondback moth). globalresearchonline.net One derivative demonstrated 100% mite-killing efficacy against T. cinnabarinus at a low concentration of 2.5 mg/L. globalresearchonline.net

Other research has explored pyrazole-5-carboxamides containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups. google.comnih.gov These compounds exhibited good-to-excellent activities against pests such as the cotton bollworm (Helicoverpa armigera), bean aphid (Aphis craccivora), and mosquito (Culex pipiens pallens). nih.gov Specifically, the foliar contact activity of certain derivatives against the bean aphid reached 100% at 200 mg kg⁻¹. google.comnih.gov

Further studies on pyrazole Schiff bases and amino acid-pyrazole conjugates revealed potent anti-termite and anti-locust agents. Some Schiff base molecules demonstrated significantly better anti-termite activity than the commercial insecticide fipronil (B1672679). The versatility of the pyrazole core allows for the creation of diverse structures with targeted insecticidal action.

Insecticidal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Series | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| Methyl 1-(2-chloro-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)nicotinamido)cyclopropane-1-carboxylate | Tetranychus cinnabarinus (Carmine spider mite) | 100% mite killing efficacy at 2.5 mg/L | globalresearchonline.net |

| 5-(1-(2-Bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-2-chloro-N-cyclopropylnicotinamide | Myzus persicae (Green peach aphid) | 100% insecticidal efficacy at 5 mg/L | globalresearchonline.net |

| Pyrazole-5-carboxamides with imine moiety (Compound 5-1b) | Aphis craccivora (Bean aphid) | 100% foliar contact activity at 200 mg kg⁻¹ | google.comnih.gov |

| Pyrazole Schiff base (Compound 3f) | Termites | LC₅₀ = 0.001 μg/mL (vs. Fipronil LC₅₀ = 0.038 μg/mL) | |

| Amino acid-pyrazole conjugate (Compound 6h) | Locusts | LC₅₀ = 47.68 μg/mL (vs. Fipronil LC₅₀ = 63.09 μg/mL) |

Material Science and Industrial Applications

The unique structural and electronic properties of the pyrazole ring make its derivatives, including those from this compound, valuable in material science and for various industrial applications. mdpi.com These compounds are explored for their use in creating advanced materials with specific functions.

Specialty Polymers and Resins

Pyrazole derivatives are incorporated into polymer chains to create specialty materials with enhanced properties. The rigid, aromatic structure of the pyrazole ring can contribute to thermal stability, while the nitrogen atoms can provide sites for cross-linking or interaction with other materials.

Polypyrazoles, a class of heterocyclic polymers, are known for their high thermal stability and excellent film-forming properties. Efficient, one-pot synthesis methods have been developed for creating 3,5-disubstituted polypyrazoles. These polymers are often soluble in solvents like DMF and DMSO, which is important for their processing and application.

In a specific application, a novel composite material was developed by functionalizing a phenol-formaldehyde (PF) resin with pyrazole (PF–PYZ). This modification created a highly efficient adsorbent material for removing hexavalent chromium, Cr(VI), from water. The incorporation of pyrazole into the resin structure underscores its potential for creating functional polymers for environmental remediation. The synthesis of Bakelite polymers, a type of phenol-formaldehyde resin, involves hydroxyalkylation reactions, a conversion type that can be applied to pyrazole carbaldehydes.

Organic Conductors and Semiconducting Materials

The electron-rich nature of the pyrazole ring makes its derivatives candidates for use in organic electronics. These compounds can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Research has been conducted on 6-CF₃-1H-pyrazolo[3,4-b]quinolines, which are synthesized from pyrazole carbaldehyde derivatives, for optoelectronic applications. These materials have been tested in both photovoltaic devices and electroluminescent applications. The substitution on the pyrazole core modulates the emission properties and HOMO energy levels. Double-layer light-emitting diodes using these pyrazole derivatives as the emitter have been constructed, producing deep bluish-green light. This demonstrates the potential of pyrazole-based compounds in the development of new organic semiconducting materials for lighting and display technologies.

Ligand Chemistry and Metal Complexes

The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions, making pyrazole derivatives highly useful as ligands in coordination chemistry. The resulting metal complexes have a wide range of applications, from catalysis to medicine. Pyrazole C-3/C-5 carbaldehydes are versatile building blocks for creating pyrazole-based Schiff base derivatives and other complex heterocyclic structures that can act as ligands. researchgate.netmdpi.com

A variety of coordination compounds have been synthesized using pyrazole-functionalized ligands with metals such as cobalt, nickel, and copper. The geometry and structure of these complexes depend on the metal ion and the specific pyrazole ligand used. For instance, complexes with distorted octahedral, distorted square planar, and square-based pyramidal geometries have been reported. These metal complexes can exhibit catalytic activity; for example, they have been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. The ability to form stable complexes with a diverse range of metals highlights the importance of pyrazole derivatives in developing new catalysts and functional inorganic materials.

Sensors and Organic Materials

The unique photophysical properties of pyrazole-based compounds make them promising candidates for the development of chemical sensors and advanced organic materials. Derivatives of this compound, particularly Schiff bases, are being investigated for their fluorescent and colorimetric sensing capabilities.

The core principle behind their use as sensors lies in the interaction between the pyrazole derivative and a target analyte, such as a metal ion. This interaction can modulate the electronic properties of the pyrazole system, leading to a detectable change in its fluorescence or color. For instance, the coordination of a metal ion to a Schiff base ligand derived from this compound can alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. While specific studies on sensors derived directly from this compound are emerging, the broader class of pyrazole-based Schiff bases has shown significant promise in detecting various metal ions.

In the realm of organic materials, the structural rigidity and electron-donating/accepting properties of the pyrazole nucleus are advantageous. These characteristics are crucial for the design of materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to tune the electronic and photophysical properties of these derivatives through chemical modification allows for the development of materials with specific emission colors and charge transport capabilities.

Table 1: Potential Applications of this compound Derivatives in Sensors and Organic Materials

| Application Area | Derivative Type | Principle of Operation/Key Feature | Potential Analyte/Function |

| Fluorescent Sensors | Schiff Bases | Modulation of Intramolecular Charge Transfer (ICT) upon analyte binding. | Metal Ions (e.g., Al³⁺, Zn²⁺) |

| Colorimetric Sensors | Schiff Bases | Change in absorption spectrum upon complexation with an analyte. | Anions, Metal Ions |

| Organic Electronics | Various Derivatives | Tunable electronic properties and charge transport capabilities. | Emissive layers in OLEDs |

Supramolecular Chemistry and Molecular Recognition